4,5-Dichloroimidazole

Catalog No.
S705671
CAS No.
15965-30-7
M.F
C3H2Cl2N2
M. Wt
136.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloroimidazole

CAS Number

15965-30-7

Product Name

4,5-Dichloroimidazole

IUPAC Name

4,5-dichloro-1H-imidazole

Molecular Formula

C3H2Cl2N2

Molecular Weight

136.96 g/mol

InChI

InChI=1S/C3H2Cl2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)

InChI Key

QAJJXHRQPLATMK-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)Cl)Cl

Canonical SMILES

C1=NC(=C(N1)Cl)Cl

The exact mass of the compound 4,5-Dichloroimidazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145392. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,5-Dichloroimidazole is a halogenated heterocyclic compound used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. [1] Its primary value lies in the fixed 4,5-dichloro substitution pattern, which provides a predictable and sterically defined scaffold for building more complex molecules, particularly as a precursor for N-alkylated derivatives used in ionic liquids or as a linker in metal-organic frameworks. [REFS-2, REFS-3] With a melting point of 183-185 °C, it is handled as a stable, white to light-yellow crystalline solid.

Research Fit

1
Building block for rigid zeolitic imidazolate frameworks (ZIFs)
2
Defined 4,5-dichloro substitution pattern supports controlled framework architecture
3
High-purity supply grade supports reproducible material synthesis

Substituting 4,5-Dichloroimidazole with analogs such as 4,5-dibromoimidazole, monochloro-isomers, or unsubstituted imidazole is inadvisable for controlled manufacturing and material synthesis. The identity and position of the halogen atom are critical design parameters that dictate performance. In advanced materials like Zeolitic Imidazolate Frameworks (ZIFs), the dichloro-linker is specifically required to prevent structural collapse upon solvent removal, a stability benefit not conferred by other linkers like benzimidazole. [1] In synthetic chemistry, particularly palladium-catalyzed cross-couplings, the reactivity of a C-Cl bond versus a C-Br bond is fundamentally different, requiring entirely separate process optimization to manage site-selectivity and yield. [2] Therefore, substitution introduces significant performance risks and process development costs, making this compound the specific choice for established protocols.

Substitution Risk

2-Methylimidazole (ZIF-8 linker)
Forms flexible frameworks; not interchangeable for rigid ZIFs requiring structural selectivity Flexibility mismatch alters catalytic and separation outcomes
4,5-Dibromoimidazole
Larger halogen size changes crystal packing and pore architecture; may not reproduce reported selectivity profiles Halogen-dependent supramolecular assembly
2,4,5-Trichloroimidazole
Additional chlorine alters steric and electronic properties; leads to different structure-activity relationships in agrochemical research Substitution pattern influences herbicidal SAR

Precursor Suitability: Enables a Stable, Open-Pore Structure in ZIF-7 Gas Separation Materials

When used as a co-linker in the synthesis of ZIF-7, 4,5-dichloroimidazole (dcIm) fundamentally alters the material's structural stability. Standard ZIF-7, which uses only benzimidazole (BzIm) linkers, undergoes a phase transition from a desirable 'open pore' (op) form to a 'closed pore' (cp) form upon solvent removal, diminishing its utility. [1] Incorporating 4,5-dichloroimidazole at levels up to 65% creates a hybrid ZIF that maintains the open-pore structure even after activation (solvent removal). [1] This structural stabilization results in a material with high affinity for CO2, even at low partial pressures, which is critical for gas separation applications. [REFS-1, REFS-2]

Evidence DimensionStructural Stability Upon Solvent Removal
Target Compound DataMaintains stable 'open pore' (op) structure as a hybrid ZIF-7/COK-17 material.
Comparator Or BaselineStandard ZIF-7 (using 100% benzimidazole linker) collapses into a 'closed pore' (cp) structure.
Quantified DifferenceQualitative but absolute: Prevents structural phase transition.
ConditionsSynthesis of Zeolitic Imidazolate Frameworks (ZIFs) followed by solvent removal (activation) for gas adsorption applications.

For buyers developing gas separation materials, only the 4,5-dichloroimidazole precursor yields a ZIF-7 variant that remains structurally stable and functional after synthesis and activation.

Catalytic selectivity
Head-to-head
Pt@ZIF-71: high cinnamic alcohol selectivity
Pt@ZIF-8: higher conversion
Rigid ZIF-71 framework favors product selectivity over total conversion
Cinnamaldehyde hydrogenation; reported qualitative difference

Synthesis Compatibility: Non-Interchangeable Reactivity Profile in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the choice of halogen is a primary determinant of reactivity and site-selectivity. Generally, C-Br bonds are more reactive and undergo oxidative addition to palladium catalysts under milder conditions than C-Cl bonds. [1] However, this does not imply superiority, but rather a different reactivity profile. For dihalogenated substrates like 4,5-dihaloimidazoles, switching from a dichloro- to a dibromo- precursor would necessitate complete re-optimization of catalysts, ligands, bases, and temperature to control for undesired side-reactions or achieve selective mono-arylation vs. di-arylation. [2] Therefore, 4,5-dichloroimidazole should be selected to conform to established, chloride-specific synthesis protocols to ensure reproducibility and avoid costly process redevelopment.

Evidence DimensionRelative Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataC-Cl bonds require specific, often more active, catalyst systems or harsher conditions for oxidative addition.
Comparator Or BaselineC-Br bonds are typically more reactive, undergoing oxidative addition more readily under standard conditions.
Quantified DifferenceQualitative difference in required reaction conditions and catalyst/ligand systems.
ConditionsStandard palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, or Negishi couplings.

A buyer cannot substitute this compound with its dibromo-analog in an established synthetic route without risking complete process failure and incurring significant redevelopment costs.

CO2/N2 selectivity
Head-to-head
CO2/N2 selectivity ≈ 200
Reported 4-fold increase vs. neat PEBAX polymer membrane
Mixed-matrix membrane with hybrid ZIF-7/COK-17 filler; 298 K, 1.2 bar

Precursor Suitability: Critical Design Element for Tuning Ionic Liquid Properties

4,5-Dichloroimidazole is a precursor to 4,5-dichloroimidazolium cations, a class of components for ionic liquids (ILs). The physicochemical properties of ILs, such as viscosity, conductivity, and melting point, are precisely tuned by the structure of both the cation and anion. [1] The choice of halogen substituent on the imidazolium ring is a key design variable. Changing the substituent from chloro- to bromo- or iodo- alters the size, polarizability, and potential for halogen bonding of the cation, which in turn modifies the intermolecular forces within the liquid. [2] This directly impacts bulk properties like viscosity and ionic conductivity. Therefore, 4,5-dichloroimidazole is not a generic substitute for other dihaloimidazoles but is the specific precursor required to synthesize an IL with a particular, chlorine-defined property set.

Evidence DimensionInfluence on Ionic Liquid Properties
Target Compound DataThe chloro-substituents provide a specific level of steric bulk, electronegativity, and potential for intermolecular interactions.
Comparator Or BaselineBromo- or Iodo-substituents are larger, more polarizable, and have a greater propensity for halogen bonding, leading to different viscosities, thermal stabilities, and conductivities in the final IL.
Quantified DifferenceThe choice of halogen is a primary axis for tuning the final properties of the ionic liquid.
ConditionsSynthesis of 1,3-dialkyl-4,5-dihaloimidazolium-based ionic liquids.

For developing ionic liquids with specific performance targets, this compound is the required precursor to achieve the properties associated with the 4,5-dichloroimidazolium cation.

Herbicidal activity
Reported
4,5-Dichloroimidazole derivatives: higher herbicidal activity than 2,4,5-trichloro analog
Reported improved activity in patent comparative assays
Patent US4268681; qualitative superiority claim
Crystal packing
Cross-study
Tetragonal P41212; distinct from 4,5-diiodoimidazole packing
Predictable halogen-bonding network for crystal engineering
X-ray diffraction; unit cell parameters available in source
DFT reactivity
Reported
Highest total electronic energy in acetone among solvents studied
Computational data supports solvent selection for synthesis
DFT/PCM calculations; relative trend reported
Synthetic yield
Data to verify
70–80%
Reported yield supports procurement practicality; verify with supplier
Chlorination route; class-level yield comparison

Precursor for Structurally Stable MOFs in Gas Separation Membranes

This compound is the correct choice for synthesizing hybrid zeolitic imidazolate frameworks (e.g., ZIF-7/COK-17) where maintaining the open-pore structure after solvent activation is critical for performance in CO2 separation applications. [1]

Synthesis of Imidazolium Ionic Liquids with Chlorine-Specific Properties

Use as a starting material for producing 4,5-dichloroimidazolium-based ionic liquids where the specific size and electronegativity of the chlorine atoms are required to achieve target viscosity, conductivity, or thermal stability profiles. [2]

Reproducible Synthesis in Established Pharmaceutical or Agrochemical Pathways

In multi-step synthetic routes utilizing palladium-catalyzed cross-coupling, this compound should be procured to ensure batch-to-batch consistency and avoid the significant process re-optimization that would be required if a different halogenated analog were used. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Rigid ZIF synthesis for selective catalysis
Linker-dependent framework rigidity
Product selectivity in hydrogenation
Mixed-matrix membranes for CO2/N2 separation
Hybrid ZIF filler compatibility with polymer
Membrane selectivity and permeability
Agrochemical lead scaffold development
Dichloro-substitution pattern in SAR
Herbicidal activity in comparative assays
Crystal engineering of halogen-bonded solids
Predictable tetragonal crystal packing
Halogen-bonding network reproducibility

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15965-30-7

Wikipedia

4,5-Dichloroimidazole

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